3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N4/c17-10-7-5-9(6-8-10)13-22-23-14-11-3-1-2-4-12(11)21-15(24(13)14)16(18,19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCLVRUIEMYMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)C(F)(F)F)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of Hydrazones
The quinazoline core is synthesized via oxidative cyclization of arylhydrazones using bromine (Br₂) in glacial acetic acid at ambient temperatures. For example, 4-bromophenyl-substituted hydrazones derived from 4-methyl-, 4-methoxy-, or 4-trifluoromethylbenzaldehyde undergo cyclization to yield 5-(4-bromophenyl)-triazolo[4,3-c]quinazolines (e.g., 1a –c ). This method ensures precise control over the triazole-quinazoline junction, as confirmed by X-ray diffraction (XRD).
Table 1: Oxidative Cyclization Conditions and Yields
| Starting Material | Oxidant | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-Bromophenyl hydrazone | Br₂ | Glacial AcOH | 25°C | 60–75 |
| 4-Trifluoromethylhydrazone | Br₂ | Glacial AcOH | 25°C | 55–65 |
The introduction of the 4-chlorophenyl and trifluoromethyl groups is achieved through palladium-catalyzed cross-coupling. The bromo intermediate 1c (5-(4-bromophenyl)-3-(4-trifluoromethylphenyl)-triazolo[4,3-c]quinazoline) reacts with 4-chlorophenylboronic acid under Suzuki conditions.
Reaction Optimization
Optimal conditions employ tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the catalyst, SPhos as the ligand, and potassium carbonate (K₂CO₃) in a toluene/water mixture at 80°C. The trifluoromethyl group enhances electron-deficient character, facilitating coupling but requiring careful ligand selection to prevent dehalogenation.
Table 2: Cross-Coupling Parameters and Outcomes
| Boronic Acid | Catalyst System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chlorophenylboronic acid | Pd₂(dba)₃/SPhos | Toluene/H₂O | 24 | 45–55 |
| 4-Chlorophenylboronic ester | Pd(OAc)₂/XPhos | DMF/H₂O | 18 | 50–65 |
Alternative Pathways: Cyclocondensation and Chlorination
Cyclocondensation with Dichloroquinazolines
2,4-Dichloroquinazoline (6 ) reacts with trifluoroacetylhydrazide in dioxane under reflux to form 3-trifluoromethyl-triazolo[4,3-c]quinazolin-5-one (9 ). Subsequent chlorination with phosphorus oxychloride (POCl₃) at 110°C introduces reactive sites for aryl substitution.
Table 3: Cyclocondensation and Chlorination Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Dioxane, TFA | Reflux | 12 h | 40–50 |
| Chlorination | POCl₃, TEA | 110°C | 6 h | 70–80 |
Structural Characterization and Analytical Validation
Spectroscopic Confirmation
- ¹H NMR : Aromatic protons of the 4-chlorophenyl group resonate at δ 7.45–7.65 ppm as a doublet (J = 8.5 Hz), while the trifluoromethyl signal appears as a singlet at δ -62.5 ppm in ¹⁹F NMR.
- XRD Analysis : Confirms non-planar geometry with dihedral angles of 85–90° between the triazole and quinazoline planes.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) exhibits molecular ion peaks at m/z 456.0521 (calculated for C₂₀H₁₁ClF₃N₅⁺).
Challenges and Optimization Opportunities
Byproduct Formation
Competing Dimroth rearrangement may occur during cyclization, leading to [1,5-c] isomers. Mitigation involves strict temperature control and acidic conditions.
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve boronic acid solubility but risk palladium aggregation. Mixed toluene/water systems balance reactivity and catalyst stability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially or fully reduced derivatives. Substitution reactions can lead to the formation of various substituted triazoloquinazolines with different functional groups .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits a wide range of pharmacological activities, making it a valuable candidate in drug discovery. Its structural features contribute to its interaction with biological targets, particularly in the treatment of various diseases.
- Anticancer Activity: Research indicates that derivatives of triazoloquinazoline compounds show promise in inhibiting cancer cell proliferation. For instance, compounds within this class have been studied for their effects on different cancer cell lines, demonstrating cytotoxicity and potential mechanisms of action that warrant further investigation .
- Anti-inflammatory Properties: Some studies have highlighted the anti-inflammatory potential of triazoloquinazolines. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Applications
The antimicrobial properties of 3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline have been the subject of various studies:
- Bacterial Inhibition: The compound has shown significant activity against Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Pseudomonas aeruginosa and Staphylococcus aureus, with some exhibiting low minimum inhibitory concentrations (MIC), indicating strong antibacterial effects .
- Fungal Activity: In addition to bacterial activity, certain derivatives have demonstrated antifungal properties against pathogens such as Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds derived from triazoloquinazolines. Modifications to the substituents on the quinazoline ring can significantly influence biological activity:
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Trifluoromethyl group | Enhances antibacterial activity | Strong electron-withdrawing effect |
| Chlorophenyl group | Increases cytotoxicity in cancer cells | Potential target for drug modification |
| Alkyl substitutions | Modulates anti-inflammatory effects | Varies based on chain length and branching |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound derivatives:
- Synthesis and Characterization: A study outlined the synthesis of several derivatives and their characterization through spectral methods (NMR, IR). These derivatives were screened for their antimicrobial properties against various strains. The results indicated that specific modifications led to enhanced activity against targeted microorganisms .
- In Vivo Studies: Animal model studies have been conducted to assess the anti-inflammatory effects of these compounds. Results showed significant reduction in edema in treated groups compared to controls, highlighting their therapeutic potential in inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and quinazoline moieties enable it to bind to active sites and inhibit the activity of target proteins. This inhibition can disrupt key signaling pathways, leading to the desired therapeutic effects. For example, the compound has been shown to inhibit the activity of histone acetyltransferase PCAF, which plays a role in gene expression and cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Triazoloquinazoline Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chlorophenyl and CF₃ groups contrast with electron-donating substituents like morpholine (NTCHMTQ) or methoxy (5g), which alter electronic density and biological interactions .
- Aromatic vs.
Table 2: Cytotoxic and Antiproliferative Activities
Key Observations :
Photophysical Properties
Table 3: Photophysical Characteristics of Fluorescent Derivatives
Key Observations :
- Fluorescence in triazoloquinazolines is highly substituent-dependent. The target compound lacks electron-donating amino groups (e.g., diphenylamino in ), which are critical for high quantum yields. Its CF₃ group may instead promote charge-transfer transitions, though this requires experimental validation.
- Solvatochromic behavior and aggregation-induced emission (AIE) are common in amino-substituted derivatives but remain unexplored in the target compound .
Biological Activity
3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into its biological activity, including mechanisms of action, cytotoxicity profiles, and structure-activity relationships.
Chemical Structure and Properties
- Molecular Formula : C13H8ClF3N4
- Molecular Weight : 304.68 g/mol
- CAS Number : 1823182-66-6
The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological activity by enhancing binding interactions with target biomolecules.
Research indicates that compounds within the [1,2,4]triazolo[4,3-c]quinazoline class exhibit their biological effects primarily through:
- Intercalation with DNA : These compounds can intercalate into DNA strands, disrupting replication and transcription processes.
- Inhibition of Topoisomerase II : The compound has been shown to inhibit topoisomerase II activity, which is crucial for DNA unwinding during replication. This inhibition leads to increased cytotoxicity in cancer cells .
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Hepatocellular Carcinoma (HePG-2) | 29.47 | Moderate cytotoxicity |
| Mammary Gland Breast Cancer (MCF-7) | 27.05 | Moderate cytotoxicity |
| Human Prostate Cancer (PC3) | Not specified | Variable response |
| Colorectal Carcinoma (HCT-116) | 17.35 | Highest anti-proliferative effect |
These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer types while maintaining lower toxicity against normal cells .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group has been shown to enhance binding affinity to target proteins and increase lipophilicity. This modification allows for better membrane permeability and improved interaction with cellular targets. The chlorophenyl moiety also contributes to the overall biological activity by potentially stabilizing the compound's interactions with DNA .
Case Studies
- Study on Cytotoxic Effects : A study evaluated the cytotoxic effects of various derivatives of [1,2,4]triazolo[4,3-c]quinazoline. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against HCT-116 cells compared to other derivatives without this modification .
- Topoisomerase II Inhibition : Another investigation focused on the mechanism of action related to topoisomerase II inhibition. It was found that compounds similar to this compound showed significant inhibition at low concentrations (IC50 values ranging from 2.44 to 9.43 µM), suggesting their potential as effective chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(4-chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline, and how can reaction conditions be optimized to improve yields?
- Methodology : The compound is typically synthesized via cyclocondensation of precursors such as substituted benzonitriles and hydrazine derivatives. Key steps include:
- Formation of intermediates like 4-chlorophenylhydrazine through nucleophilic substitution.
- Cyclization using acetic anhydride and POCl₃ to form the triazole-quinazoline core.
- Yields (25–65%) depend on reaction temperature, solvent polarity, and catalyst choice. For optimization, conduct fractional factorial experiments to isolate critical parameters (e.g., POCl₃ stoichiometry, reflux duration) .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential for characterization?
- Methodology : Use a combination of:
- X-ray crystallography to resolve the fused triazole-quinazoline system and confirm non-planar conformations (e.g., pincer-like aryl substituents) .
- ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl and chlorophenyl groups) via coupling patterns and chemical shifts.
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What in vitro assays are recommended for preliminary evaluation of cytotoxic activity?
- Methodology :
- MTT assay using human cancer cell lines (e.g., HeLa or B16) to determine IC₅₀ values. Note that IC₅₀ < 4 µg/mL (NCI threshold) suggests anticancer potential .
- Morphological analysis (e.g., necrosis induction via phase-contrast microscopy) to assess cell death mechanisms .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Synthesize derivatives with substituent variations (e.g., electron-withdrawing groups on the phenyl ring, alternative heterocycles).
- Test biological activity across multiple assays (e.g., MES/scPTZ for anticonvulsant activity, antimicrobial panels).
- Prioritize modifications at the trifluoromethyl or chlorophenyl positions, as these groups enhance lipophilicity and target affinity .
Q. How can contradictions in biological data, such as cytotoxicity without DNA damage, be resolved?
- Methodology :
- Use electrochemical DNA biosensors to test direct DNA interaction. If no damage is observed (e.g., no change in redox signals), investigate alternative mechanisms:
- Mitochondrial membrane disruption via JC-1 staining.
- Proteomic profiling to identify non-genotoxic targets (e.g., kinase inhibition) .
Q. What advanced techniques elucidate photophysical properties like aggregation-induced emission (AIE) or acidochromism?
- Methodology :
- UV/Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., toluene vs. MeCN) to study solvatochromism.
- Add trifluoroacetic acid (TFA) to solutions and monitor spectral shifts for acidochromic behavior.
- Measure quantum yields (up to 94% in toluene) using integrating sphere detectors .
Q. How can computational methods enhance understanding of molecular interactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
